![molecular formula C10H11BrN2 B597009 5-Bromo-2-propyl-2H-indazole CAS No. 1280786-77-7](/img/structure/B597009.png)
5-Bromo-2-propyl-2H-indazole
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Overview
Description
5-Bromo-2-propyl-2H-indazole is a chemical compound with the molecular formula C10H11BrN2 . It has a molecular weight of 239.11 . The compound is liquid in its physical form .
Synthesis Analysis
Indazole derivatives, including 5-Bromo-2-propyl-2H-indazole, have been synthesized using various methods. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-propyl-2H-indazole is 1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3
. This code provides a specific identifier for the molecular structure of the compound.
Chemical Reactions Analysis
Indazole derivatives, including 5-Bromo-2-propyl-2H-indazole, have been involved in various chemical reactions. These reactions include Cu (OAc) 2 -catalyzed reactions to form N–N bonds, reactions with arynes to afford 3-substituted indazoles, and reactions with o-haloaryl-N-tosylhydrazones .
Physical And Chemical Properties Analysis
5-Bromo-2-propyl-2H-indazole has a molecular weight of 239.11 g/mol . It is a liquid at room temperature .
Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 5-Bromo-2-propyl-2H-indazole, have a wide variety of medicinal applications . They are used as:
- Antihypertensive agents : These compounds can help control high blood pressure .
- Anticancer agents : They can be used in the treatment of various types of cancer .
- Antidepressant agents : These compounds can help manage depression .
- Anti-inflammatory agents : They can reduce inflammation and swelling .
- Antibacterial agents : These compounds can kill bacteria or slow their growth .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthetic Approaches
The synthesis of 2H-indazoles, like 5-Bromo-2-propyl-2H-indazole, involves several strategies . These include:
- Transition metal-catalyzed reactions : These reactions use transition metals as catalysts .
- Reductive cyclization reactions : These reactions involve the formation of a ring structure through reduction .
- Consecutive formation of C–N and N–N bonds : This approach synthesizes 2H-indazoles without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Everyday Applications
Substituted imidazoles, which include 5-Bromo-2-propyl-2H-indazole, are key components to functional molecules that are used in a variety of everyday applications .
Safety and Hazards
The safety information for 5-Bromo-2-propyl-2H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for 5-Bromo-2-propyl-2H-indazole and other indazole derivatives could involve further exploration of their synthesis methods and biological activities. Given their wide range of pharmacological activities, these compounds could be further studied for potential applications in medicinal chemistry .
properties
IUPAC Name |
5-bromo-2-propylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLGRBTWISXVGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C=C(C=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682487 |
Source
|
Record name | 5-Bromo-2-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-77-7 |
Source
|
Record name | 5-Bromo-2-propyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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